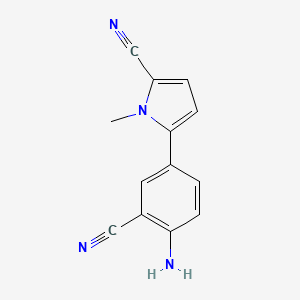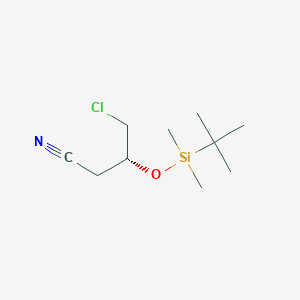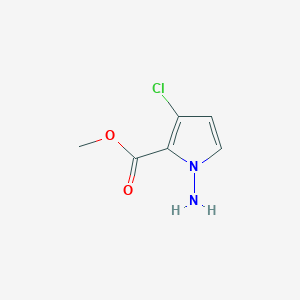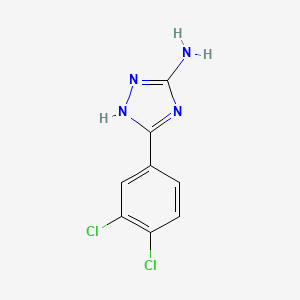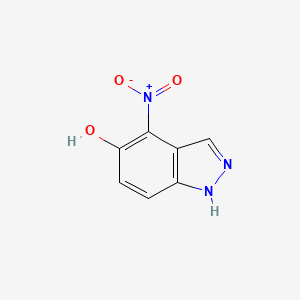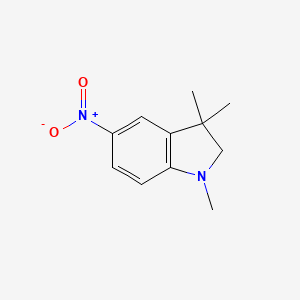
1,3,3-Trimethyl-5-nitroindoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,3-Trimethyl-5-nitroindoline is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by its unique structure, which includes a nitro group and three methyl groups attached to the indole ring
準備方法
The synthesis of 1,3,3-Trimethyl-5-nitroindoline can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted in the presence of methanesulfonic acid under reflux conditions in methanol. This reaction yields the tricyclic indole compound in good yield . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
1,3,3-Trimethyl-5-nitroindoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the indole ring due to the presence of the electron-donating methyl groups. Common reagents include halogens and nitrating agents.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride in hydrochloric acid. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1,3,3-Trimethyl-5-nitroindoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Medicine: The compound’s derivatives are investigated for their potential therapeutic applications.
作用機序
The mechanism of action of 1,3,3-Trimethyl-5-nitroindoline involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The indole ring structure allows it to bind to various receptors and enzymes, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound.
類似化合物との比較
1,3,3-Trimethyl-5-nitroindoline can be compared with other indole derivatives such as:
1,3,3-Trimethyl-2-methyleneindoline: Known for its use in cycloaddition reactions and the synthesis of photochromic dyes.
1,3,3-Trimethylindolino-6’-nitrobenzopyrylospiran: A photochromic biocompatible spiropyran molecule used in optical data storage applications.
1,3,3-Trimethyl-6’-nitro-8’-methoxyspiro(indoline-2,2’-benzopyran): Another photochromic compound with applications in molecular electronics.
These compounds share similar structural features but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.
特性
分子式 |
C11H14N2O2 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC名 |
1,3,3-trimethyl-5-nitro-2H-indole |
InChI |
InChI=1S/C11H14N2O2/c1-11(2)7-12(3)10-5-4-8(13(14)15)6-9(10)11/h4-6H,7H2,1-3H3 |
InChIキー |
DEZBRITWRIGOMA-UHFFFAOYSA-N |
正規SMILES |
CC1(CN(C2=C1C=C(C=C2)[N+](=O)[O-])C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


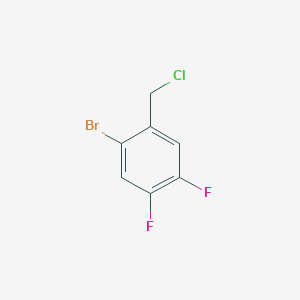
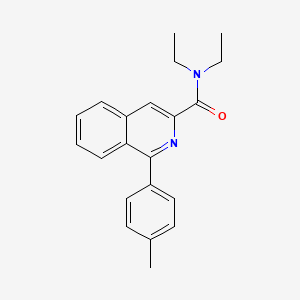
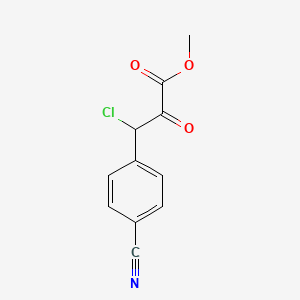
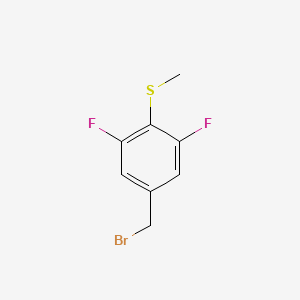
![Dimethyl [2-(4-chlorophenyl)-2-oxoethyl]phosphonate](/img/structure/B8618902.png)
![(S)-N-(2'-(Diphenylphosphanyl)-[1,1'-binaphthalen]-2-yl)methanesulfonamide](/img/structure/B8618913.png)
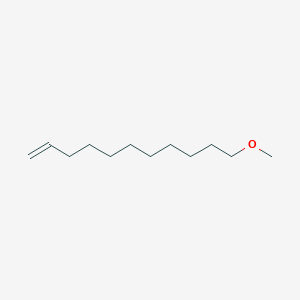
![1,2-Ethanediamine, N1-[3-(trifluoromethoxy)phenyl]-](/img/structure/B8618932.png)
